Methyl 4-pyridylacetate hydrochloride
Overview
Description
Methyl 4-pyridylacetate hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white solid with a distinctive odor and is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pyridine, carboxylic acids, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-pyridylacetate hydrochloride is typically synthesized by reacting 4-pyridylacetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the esterification of 4-pyridylacetic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-pyridylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: It can be reduced to form pyridine alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various pyridine derivatives.
Scientific Research Applications
Methyl 4-pyridylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-pyridylacetate hydrochloride involves its interaction with various molecular targets. It acts as a precursor in the synthesis of biologically active compounds, where it undergoes enzymatic transformations to exert its effects. The molecular pathways involved include ester hydrolysis and subsequent reactions leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-pyridylacetate
- Ethyl 4-pyridylacetate
- Methyl 3-pyridylacetate
Uniqueness
Methyl 4-pyridylacetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
methyl 2-pyridin-4-ylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h2-5H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURDMGDWNHPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700208 | |
Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-68-7 | |
Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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